molecular formula C19H18N4OS B308155 4-METHYLBENZYL (6-METHYL-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-3-YL) SULFIDE

4-METHYLBENZYL (6-METHYL-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-3-YL) SULFIDE

Cat. No.: B308155
M. Wt: 350.4 g/mol
InChI Key: FDSTWOAVHMJYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYLBENZYL (6-METHYL-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-3-YL) SULFIDE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of triazino-benzoxazepines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYLBENZYL (6-METHYL-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-3-YL) SULFIDE typically involves multi-step reactions starting from readily available precursors One common synthetic route involves the cyclization of appropriate intermediates under controlled conditionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

4-METHYLBENZYL (6-METHYL-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-3-YL) SULFIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-METHYLBENZYL (6-METHYL-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-3-YL) SULFIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For instance, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cancer cell growth. Additionally, its interaction with cellular receptors can modulate signal transduction pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYLBENZYL (6-METHYL-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-3-YL) SULFIDE is unique due to its specific structural features, such as the presence of both triazine and benzoxazepine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18N4OS

Molecular Weight

350.4 g/mol

IUPAC Name

6-methyl-3-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C19H18N4OS/c1-12-7-9-14(10-8-12)11-25-19-21-18-17(22-23-19)15-5-3-4-6-16(15)20-13(2)24-18/h3-10,13,20H,11H2,1-2H3

InChI Key

FDSTWOAVHMJYCD-UHFFFAOYSA-N

SMILES

CC1NC2=CC=CC=C2C3=C(O1)N=C(N=N3)SCC4=CC=C(C=C4)C

Canonical SMILES

CC1NC2=CC=CC=C2C3=C(O1)N=C(N=N3)SCC4=CC=C(C=C4)C

Origin of Product

United States

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